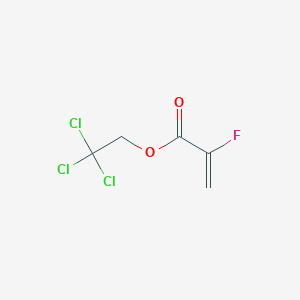

2,2,2-Trichloroéthyl-2-fluoroacrylate

Vue d'ensemble

Description

2,2,2-Trichloroethyl-2-fluoroacrylate is a heterocyclic organic compound . Its IUPAC name is 2,2,2-trichloroethyl 2-fluoroprop-2-enoate . The molecular formula is C5H4Cl3FO2, and the molecular weight is 221.441 . It has a boiling point of 233.3ºC at 760mmHg, a flash point of 98.3ºC, and a density of 1.485g/cm³ .

Synthesis Analysis

The synthesis of related compounds, such as poly(fluoroacrylate)s, has been achieved via radical copolymerization of 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE) with 2-(trifluoromethyl)acrylic acid (MAF), an adhesion-promoting monomer . A series of copolymers of 2,2,2-trifluoroethyl methacrylate (FMA) and methyl acrylate (MA) with different copolymer compositions were synthesized by solution polymerization .Molecular Structure Analysis

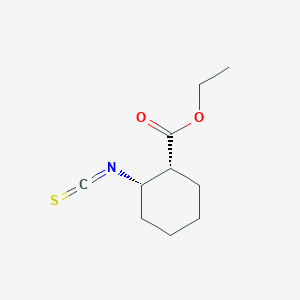

The molecular structure of 2,2,2-Trichloroethyl-2-fluoroacrylate has been determined using various spectroscopic techniques . The SMILES notation for this compound is C=C(C(=O)OCC(Cl)(Cl)Cl)F .Physical And Chemical Properties Analysis

2,2,2-Trichloroethyl-2-fluoroacrylate has a boiling point of 233.3ºC at 760mmHg, a flash point of 98.3ºC, and a density of 1.485g/cm³ . It has no H-Bond Donor but has 3 H-Bond Acceptors .Applications De Recherche Scientifique

Revêtements Fonctionnels

2,2,2-Trichloroéthyl-2-fluoroacrylate: a été utilisé dans la synthèse de poly(fluoroacrylates) avec une mouillabilité ajustable et des propriétés d'adhésion améliorées. Ces polymères sont particulièrement précieux pour la création de revêtements fonctionnels avec des caractéristiques hydrophobes ou hydrophiles spécifiques . La capacité d'ajuster les propriétés de surface de ces revêtements les rend adaptés à une large gamme d'applications, allant des couches protectrices aux dispositifs biomédicaux.

Promotion de l'Adhésion

Le composé sert de monomère promoteur de l'adhésion lorsqu'il est copolymérisé avec d'autres matériaux. Cette application est essentielle dans le développement d'adhésifs qui nécessitent de fortes capacités de liaison à divers substrats, y compris les métaux . Les copolymères résultants présentent une bonne adhésion, ce qui est essentiel pour la durabilité et la longévité des produits adhésifs.

Modulation de l'Hydrophobie de Surface

Les chercheurs ont exploré l'utilisation de This compound pour modifier l'hydrophobie de surface des matériaux. En le copolymérisant avec différents monomères, les scientifiques peuvent produire des matériaux avec une gamme de surfaces hydrophobes à hydrophiles . Cette modulation est bénéfique pour les applications qui exigent un contrôle de l'interaction avec l'humidité, comme dans les revêtements et les matériaux d'emballage.

Amélioration de la Stabilité Thermique

L'incorporation de This compound dans les polymères a montré qu'elle augmentait leur stabilité thermique . Cette amélioration est cruciale pour les matériaux exposés à des températures élevées ou à des conditions difficiles, garantissant qu'ils conservent leur intégrité et leurs performances.

Ajustement des Propriétés Optiques

La capacité du composé à influencer les propriétés optiques des matériaux est une autre application importante. En ajustant la composition du copolymère, les chercheurs peuvent adapter l'indice de réfraction et la transparence des matériaux, ce qui est essentiel pour des applications optiques telles que les lentilles et les technologies d'affichage .

Mécanisme D'action

Target of Action

2,2,2-Trichloroethyl-2-fluoroacrylate, also known as 2,2,2-trichloroethyl 2-fluoroprop-2-enoate, is primarily used in the field of polymer chemistry . Its primary targets are monomers in a polymerization reaction, where it acts as a reactive monomer itself .

Mode of Action

This compound undergoes radical copolymerization with other monomers . The process is initiated by a highly branched perfluorinated radical that releases a CF3 radical, which then attacks the CH2 of the 2,2,2-Trichloroethyl-2-fluoroacrylate . This interaction leads to the formation of a polymer with the incorporation of the 2,2,2-Trichloroethyl-2-fluoroacrylate units .

Biochemical Pathways

The biochemical pathway involved is the radical polymerization pathway . The compound, acting as a monomer, is incorporated into the growing polymer chain during the polymerization process . The resulting polymers exhibit various properties depending on their compositions .

Pharmacokinetics

The compound’s reactivity and incorporation into polymers can be influenced by factors such as temperature and the presence of other monomers .

Result of Action

The result of the action of 2,2,2-Trichloroethyl-2-fluoroacrylate is the formation of polymers with tunable properties . These polymers can exhibit various glass transition temperatures and thermal stability depending on their compositions . They can also show improved adhesion and tunable wettability, making them suitable for potential applications as functional coatings .

Action Environment

The action of 2,2,2-Trichloroethyl-2-fluoroacrylate can be influenced by environmental factors such as temperature and the presence of other monomers . For instance, the temperature can affect the rate of the polymerization reaction and the properties of the resulting polymer . Additionally, the presence of other monomers can influence the composition of the resulting polymer and its properties .

Analyse Biochimique

Biochemical Properties

2,2,2-Trichloroethyl-2-fluoroacrylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to participate in radical copolymerization reactions, which are initiated by tert-butyl peroxypivalate . This interaction leads to the formation of poly(fluoroacrylate) copolymers with different molar compositions. The nature of these interactions involves the regioselective attack of radicals onto the CH2 group of 2,2,2-Trichloroethyl-2-fluoroacrylate .

Cellular Effects

2,2,2-Trichloroethyl-2-fluoroacrylate has various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cellular processes includes changes in the thermal stability and glass transition temperatures of the resulting polymers . These changes can affect the overall cellular function and behavior.

Molecular Mechanism

The molecular mechanism of 2,2,2-Trichloroethyl-2-fluoroacrylate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s interaction with radicals leads to the formation of copolymers with different thermal and optical properties . These interactions can result in enzyme inhibition or activation, depending on the specific biomolecules involved.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2,2-Trichloroethyl-2-fluoroacrylate change over time. The compound’s stability and degradation are influenced by various factors, including temperature and the presence of other chemicals. Studies have shown that the thermal stability of the resulting polymers increases with higher contents of 2,2,2-Trichloroethyl-2-fluoroacrylate . Long-term effects on cellular function have been observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 2,2,2-Trichloroethyl-2-fluoroacrylate vary with different dosages in animal models. Threshold effects have been observed, with higher doses leading to toxic or adverse effects. The compound’s impact on animal models includes changes in thermal stability and glass transition temperatures of the resulting polymers . These changes can affect the overall health and behavior of the animals.

Metabolic Pathways

2,2,2-Trichloroethyl-2-fluoroacrylate is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s role in radical copolymerization reactions influences the overall metabolic pathways and the formation of poly(fluoroacrylate) copolymers .

Transport and Distribution

The transport and distribution of 2,2,2-Trichloroethyl-2-fluoroacrylate within cells and tissues involve interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation within specific cellular compartments . The resulting polymers’ properties, such as thermal stability and glass transition temperatures, are influenced by the distribution of 2,2,2-Trichloroethyl-2-fluoroacrylate.

Subcellular Localization

The subcellular localization of 2,2,2-Trichloroethyl-2-fluoroacrylate affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . These interactions influence the overall behavior and properties of the resulting polymers.

Propriétés

IUPAC Name |

2,2,2-trichloroethyl 2-fluoroprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl3FO2/c1-3(9)4(10)11-2-5(6,7)8/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLBUOZNCCZTWOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(=O)OCC(Cl)(Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl3FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20382138 | |

| Record name | 2,2,2-Trichloroethyl-2-fluoroacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98120-00-4 | |

| Record name | 2,2,2-Trichloroethyl-2-fluoroacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{4-[4-(2-Methoxyphenyl)piperidino]-3-nitrophenyl}acrylic acid](/img/structure/B1597875.png)

![2-(chloromethyl)-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1597882.png)

![1H,5H-Benzo[ij]quinolizine-2-carboxylicacid, 8,9-difluoro-6,7-dihydro-5-methyl-1,7-dioxo-](/img/structure/B1597889.png)

![1-([2,2'-Bithiophen]-5-yl)propan-1-one](/img/structure/B1597894.png)